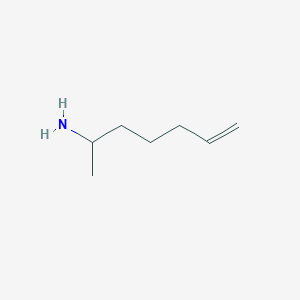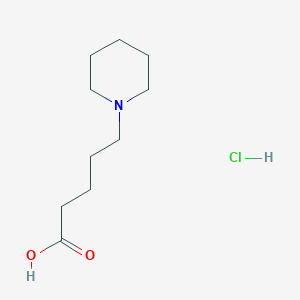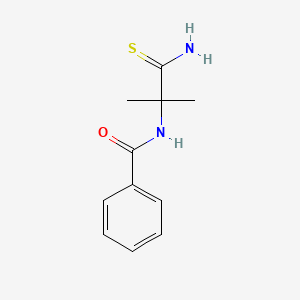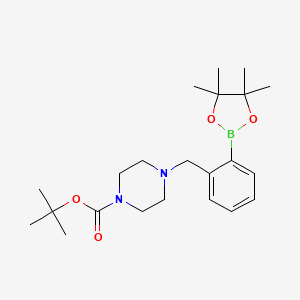
Ácido 2-(4-Boc-piperazin-1YL)metilfenilborónico, pinacol
Descripción general
Descripción
2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine moiety protected by a tert-butoxycarbonyl (Boc) group. The pinacol ester is a common protecting group for boronic acids, enhancing the stability and solubility of the compound.
Aplicaciones Científicas De Investigación
2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and drug delivery systems. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of enzyme inhibitors and sensors.
Medicine: It is used in the development of boron neutron capture therapy (BNCT) agents for cancer treatment. Boronic acids can selectively accumulate in tumor cells, making them ideal candidates for BNCT.
Industry: The compound is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol typically involves the following steps:
Formation of the Boronic Acid Intermediate: The initial step involves the formation of the boronic acid intermediate. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the piperazine moiety.
Protection of the Piperazine Group: The piperazine group is protected using a tert-butoxycarbonyl (Boc) group. This step is crucial to prevent unwanted side reactions during subsequent steps.
Formation of the Pinacol Ester: The final step involves the formation of the pinacol ester by reacting the boronic acid intermediate with pinacol. This step enhances the stability and solubility of the compound.
Industrial Production Methods
Industrial production of 2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids.
Oxidation: The boronic acid group can undergo oxidation reactions to form boronic esters or other boron-containing compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used in the presence of bases like potassium carbonate or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used to oxidize the boronic acid group.
Substitution: Various nucleophiles, such as amines or alcohols, can be used to substitute the piperazine moiety under mild conditions.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Oxidation: The major products are boronic esters or boronic anhydrides.
Substitution: The major products are substituted piperazine derivatives with diverse functional groups.
Mecanismo De Acción
The mechanism of action of 2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes or interact with specific biomolecules. The piperazine moiety can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: A simpler boronic acid derivative without the piperazine moiety. It is commonly used in Suzuki-Miyaura coupling reactions but lacks the additional functionality provided by the piperazine group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic Acid: A boronic acid derivative with a pinacol ester protecting group. It is similar in structure but does not contain the piperazine moiety.
2-[4-(N-Boc)piperazin-1-yl]pyrimidine-5-boronic Acid Pinacol Ester: A boronic acid derivative with a pyrimidine ring and a piperazine moiety. It is used in similar applications but has different electronic and steric properties.
The uniqueness of 2-(4-Boc-piperazin-1YL)methylphenylboronic acid, pinacol lies in its combination of a boronic acid group, a piperazine moiety, and a pinacol ester, providing a versatile and stable compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
tert-butyl 4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35BN2O4/c1-20(2,3)27-19(26)25-14-12-24(13-15-25)16-17-10-8-9-11-18(17)23-28-21(4,5)22(6,7)29-23/h8-11H,12-16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMBRIZLRWMNAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674858 | |
| Record name | tert-Butyl 4-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012785-48-6 | |
| Record name | tert-Butyl 4-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1373193.png)
amino}acetic acid](/img/structure/B1373196.png)
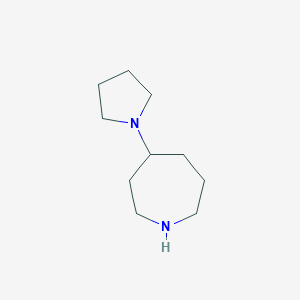
![1-{Thieno[3,2-b]furan-5-carbonyl}piperazine hydrochloride](/img/structure/B1373199.png)
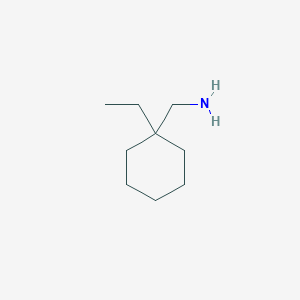

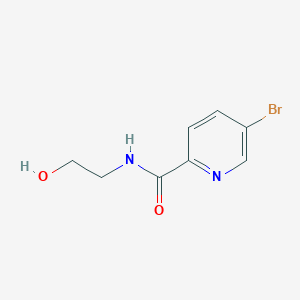
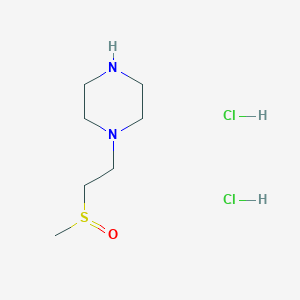

![methyl 3-chloro-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1373207.png)
